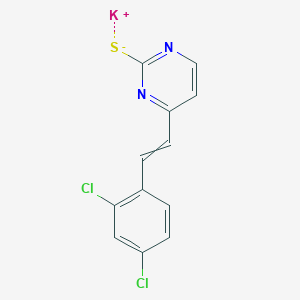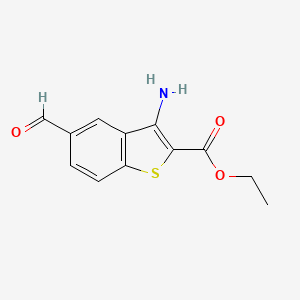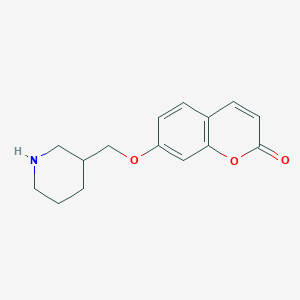![molecular formula C12H17ClN2O3 B1394671 3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1219982-88-3](/img/structure/B1394671.png)
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a nitrophenoxy group, which suggests it may have interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for “3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These can lead to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecule likely contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a nitrophenoxy group attached to the piperidine ring through a methylene (-CH2-) bridge.Scientific Research Applications
Pharmacological Potential and Synthesis
- Pharmacological Activities: The piperidine derivatives have demonstrated a variety of pharmacological activities, including potential as antidepressants and as agents in treating obesity. One study evaluated the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior, noting its impact on satiety and potential for treating obesity without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984). Another study found that a piperidine derivative, 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, showed significant inhibitory activity against Plasmodium falciparum's aspartic protease, indicating potential for antimalarial applications (Saify et al., 2011).
- Synthesis and Structural Studies: Research on the synthesis and characterization of piperidine derivatives has been extensive. One study optimized the synthesis of 3-(aryloxy)quinoline derivatives using piperidine, noting its application in creating compounds with potential anticancer activities (Khan, El-Gamal, & Oh, 2013).
Molecular Interactions and Mechanisms
- Kinetic Studies: The kinetics and mechanisms of reactions involving piperidine derivatives have been a subject of research. For instance, a study on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates provided insights into the reactivity of secondary alicyclic amines, like piperidines, with these substrates (Castro et al., 1999).
- Molecular Binding and Activity: Studies have also investigated the binding properties of piperidine derivatives to various receptors. For example, a study on halogenated 4-(phenoxymethyl)piperidines as potential probes for σ-1 receptors highlighted their in vivo evaluation and the effect of different substituents on receptor binding (Waterhouse et al., 1997).
Biomedical Applications
- Potential Therapeutic Uses: Piperidine derivatives have been explored for various therapeutic applications, including as inhibitors of multidrug-resistant tuberculosis (Jayachandra et al., 2018) and in the synthesis of compounds with potential antihypertensive properties (Muto et al., 1988).
Future Directions
properties
IUPAC Name |
3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBUPIHXVVIXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)



![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)



![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)